molecular formula C15H13NO3S B215092 Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate

Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate

Cat. No. B215092
M. Wt: 287.3 g/mol
InChI Key: WZWNLIXNJJNVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiol-containing molecules, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate has been shown to possess a wide range of biochemical and physiological effects. In particular, this compound has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in cells. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines in cells, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate in lab experiments is its relatively low toxicity. This compound has been shown to be relatively safe, even at high concentrations. Additionally, it is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for research on methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate. One potential area of study is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, more research is needed to explore the potential limitations of using this compound in lab experiments and to develop new methods for overcoming these limitations.

Synthesis Methods

The synthesis of methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate has been reported in the literature. The most commonly used method involves the reaction of 2-mercapto-2-phenylacetic acid with isonicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to obtain the final product. The yield of this reaction is typically in the range of 50-70%.

Scientific Research Applications

Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

methyl 2-phenacylsulfanylpyridine-4-carboxylate

InChI

InChI=1S/C15H13NO3S/c1-19-15(18)12-7-8-16-14(9-12)20-10-13(17)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

WZWNLIXNJJNVBQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC=C1)SCC(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC(=NC=C1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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